Product packaging for 4-Quinazolinol, 3-oxide(Cat. No.:CAS No. 5319-71-1)

4-Quinazolinol, 3-oxide

Cat. No.: B12121712
CAS No.: 5319-71-1
M. Wt: 162.15 g/mol
InChI Key: SKAYLCIAMUNIHK-UHFFFAOYSA-N
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Description

4-Quinazolinol, 3-Oxide (commonly referred to in the literature as quinazoline 3-oxide) is a versatile and valuable nitrogen-containing heterocyclic scaffold in medicinal and organic chemistry research. Its primary research value lies in its role as a pivotal synthetic intermediate for the construction of a diverse array of biologically active molecules. It serves as a direct precursor in the synthesis of various 4(3H)-quinazolinone derivatives, which are core structures in over 200 natural alkaloids and numerous marketed drugs . Furthermore, this compound is a key building block in the preparation of benzodiazepine analogues, a therapeutically crucial class of compounds that includes drugs like chlordiazepoxide and diazepam . The reactivity of the N-oxide functional group enables various chemical transformations, facilitating ring expansion and other derivatization strategies to access complex polycyclic systems of biological importance . Research into its synthetic utility has revealed efficient methods for its conversion into quinazolin-4(3H)-ones under metal-free conditions using primary amines and tert-butyl hydroperoxide as an oxidant, providing a convenient route to important chemical scaffolds . The compound itself, and its derivatives, are associated with a wide spectrum of pharmacological activities in research settings, including serving as bronchodilators, cardiotonics, and fungicides . This product is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B12121712 4-Quinazolinol, 3-oxide CAS No. 5319-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-6-3-1-2-4-7(6)9-5-10(8)12/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAYLCIAMUNIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275783
Record name 4-Quinazolinol, 3-oxide
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Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7152-38-7, 5319-71-1
Record name 4-Quinazolinol, 3-oxide
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Record name NSC522969
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Quinazolinol, 3-oxide
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Advanced Synthetic Methodologies for 4 Quinazolinol, 3 Oxide and Its Structural Analogues

Direct N-Oxidation Approaches for Quinazoline (B50416) Scaffolds

Direct oxidation of the quinazoline ring system presents a straightforward route to N-oxides. However, this approach is often hampered by challenges in controlling the reaction's selectivity, leading to mixtures of products.

Chemo- and Regioselective Oxidation Strategies

The primary difficulty in the direct N-oxidation of quinazolines is the lack of selectivity, as the pyrimidine (B1678525) nucleus is prone to hydrolysis and decomposition, which diminishes the yield of the desired N-oxides. nih.gov For instance, the oxidation of 4-alkyl-substituted quinazolines with agents like monoperphthalic acid results in a mixture of N-1 oxides, N-3 oxides, and quinazolin-4(3H)-one as the major product, significantly reducing the yield of the biologically relevant 3-oxide derivatives. nih.govmdpi.com This preference for N-1 oxidation underscores the challenge in achieving regioselectivity. nih.govmdpi.com The development of more selective oxidizing systems is, therefore, a critical area of research to improve the viability of direct oxidation methods.

Biocatalytic Systems in N-Oxidation (e.g., Recombinant Monooxygenases)

To overcome the selectivity issues inherent in chemical oxidation, biocatalytic systems have emerged as a powerful alternative. A notable example involves the use of a recombinant soluble di-iron monooxygenase (SDIMO), specifically PmlABCDEF, expressed in Escherichia coli. nih.govmdpi.com This whole-cell biocatalyst has been successfully used to oxidize various nitrogen-containing heterocycles, including quinazoline. nih.govmdpi.comresearchgate.net The enzymatic oxidation of quinazoline yielded the desired quinazoline 3-oxide in 67% yield, without the formation of side products. nih.govresearchgate.net

Further research into tailoring these biocatalysts has shown that mutations can alter their regioselectivity. For example, the A113G mutant of the PML monooxygenase shifted the oxidation of quinazoline towards the quinazoline-1-oxide, whereas the wild-type enzyme exclusively produces the quinazoline-3-oxide. researchgate.netmdpi.com This highlights the potential of enzyme engineering to create highly specific biocatalysts for the synthesis of desired N-oxide isomers. mdpi.com

Intramolecular Cyclocondensation Reactions as Core Synthetic Routes

Intramolecular cyclocondensation is the most prevalent and versatile strategy for constructing the quinazoline 3-oxide core. This approach typically involves the cyclization of suitably substituted acyclic precursors.

Cyclization of N-Acyl-2-aminoaryl Ketone Oximes and Related Precursors

A cornerstone of quinazoline 3-oxide synthesis is the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes. mdpi.comcdnsciencepub.com Initial methods involved the acylation of 2-aminoacetophenone (B1585202), followed by cyclization of the resulting N-acyl-2-aminoaryl ketone oxime with hydroxylamine (B1172632) hydrochloride to yield 2,4-disubstituted quinazoline 3-oxides. nih.govmdpi.com For example, (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide cyclizes in the presence of hydroxylamine hydrochloride to give 2,4-dimethylquinazoline (B1295901) 3-oxide in 75% yield. nih.govmdpi.com

Variations of this method have been developed to improve yields and broaden the substrate scope. These include:

Acid-catalyzed cyclization: N-[2-(1-hydroxyiminoethyl)phenyl]amides can be cyclized using trifluoroacetic acid (TFA) under reflux to produce 2,4-disubstituted quinazoline 3-oxides in good yields (72-89%). mdpi.com

One-pot syntheses: A one-pot reaction of 2-aminobenzaldoxime with various benzaldehyde (B42025) derivatives in the presence of an H2O2-sodium tungstate (B81510) system affords quinazoline 3-oxides in good yields (69-81%). nih.govmdpi.com

Use of orthoesters: Cyclization of 2-aminoaryl ketone oximes with triethyl orthoformate has been reported, although this method often results in low yields. nih.govmdpi.comcdnsciencepub.com Treatment of 2-aminoacetophenone oxime derivatives with triethyl orthopropionate or triethyl orthoacetate provides 2-carbo substituted quinazoline 3-oxides. nih.govmdpi.com

Table 1: Examples of Cyclocondensation Reactions for Quinazoline 3-oxide Synthesis
Precursor(s)Reagents/ConditionsProductYield (%)Reference
(E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamideHydroxylamine hydrochloride, reflux2,4-dimethylquinazoline 3-oxide75 mdpi.com, nih.gov
N-[2-(1-hydroxyiminoethyl)phenyl]amidesTrifluoroacetic acid (TFA), reflux2,4-dicarbo substituted quinazoline 3-oxides72-89 mdpi.com
2-aminobenzaldoxime and benzaldehyde derivativesH₂O₂-sodium tungstate, THFSubstituted quinazoline 3-oxides69-81 mdpi.com, nih.gov
2-aminoacetophenone oxime derivativesHydroxylamine hydrochloride, pyridine-ethanol, refluxSubstituted quinazoline 3-oxides12-95 nih.gov

Mechanistic Aspects of Cyclocondensation in 3-Oxide Formation

The mechanism of cyclocondensation varies depending on the specific precursors and reagents used.

In the cyclization of 2-aminoaryl ketone oximes with orthoesters, the reaction is thought to proceed through the formation of an ethoxymethyleneamino derivative or a Schiff base, which then undergoes cyclocondensation to yield the quinazoline 3-oxide. nih.govmdpi.com

For the one-pot synthesis involving 2-aminobenzaldoxime and aldehydes, the proposed mechanism starts with the nucleophilic addition of the aniline (B41778) derivative to the aldehyde's carbonyl group. This is followed by the cyclocondensation of the intermediate Schiff base to form a dihydroquinazoline (B8668462) 3-oxide derivative. This intermediate is then oxidized by the H2O2-sodium tungstate system to the final quinazoline 3-oxide. nih.govmdpi.com

When 2-aminoaryl ketones react with acetohydroxamic acid derivatives catalyzed by a Lewis acid like Zinc(II) triflate, the mechanism involves an initial attack of the electrophilic carbonyl carbon of the 2-aminoacetophenone by the acetohydroxamic acid derivative. nih.govmdpi.com

Metal-Catalyzed Synthetic Transformations

Transition metal catalysis offers efficient and novel pathways for the synthesis of quinazoline 3-oxides and their parent quinazoline structures, often through C-H activation and cross-coupling reactions.

Rhodium(III)-catalyzed C-H activation and amidation of ketoximes with 1,4,2-dioxazol-5-ones, followed by a Zinc(II)-catalyzed cyclocondensation-dehydration, provides a one-pot method to synthesize 2,4-dicarbo substituted quinazoline 3-oxides. mdpi.com Another metal-catalyzed approach is a one-pot, three-component reaction of 2-azidobenzaldehyde, an isocyanide, and hydroxylamine hydrochloride, catalyzed by palladium acetate (B1210297), to form quinazoline-3-oxides. nih.gov The mechanism is believed to involve a palladium-catalyzed denitrogenative coupling between the azide (B81097) and isocyanide. nih.gov

Copper catalysts have also been employed. For instance, copper-catalyzed oxidative coupling between quinazoline 3-oxides and unactivated aldehydes has been reported. mdpi.com Furthermore, Zinc(II) triflate has been used as a Lewis acid catalyst for the cyclocondensation of 2-aminoaryl ketones with acetohydroxamic acid derivatives to afford 2,4-disubstituted quinazoline 3-oxides. nih.govmdpi.com

Table 2: Metal-Catalyzed Syntheses of Quinazoline 3-Oxides
Catalyst/ReagentsPrecursorsReaction TypeProductReference
[Cp*RhCl₂]₂ then Zn(II)Ketoximes and 1,4,2-dioxazol-5-onesC-H activation/amidation and cyclocondensation2,4-dicarbo substituted quinazoline 3-oxides mdpi.com
Palladium acetate2-azidobenzaldehyde, isocyanides, hydroxylamine hydrochlorideAzide-isocyanide denitrogenative couplingQuinazoline-3-oxides nih.gov
Zinc(II) triflate (Zn(OTf)₂)2-aminoaryl ketones and acetohydroxamic acid derivativesLewis acid-catalyzed cyclocondensation2,4-disubstituted quinazoline 3-oxides mdpi.com, nih.gov

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium catalysis offers robust methods for constructing and functionalizing the quinazoline framework. The N-oxide moiety is particularly effective as a directing group, enabling regioselective C-H bond activation and functionalization that would otherwise be challenging. researchgate.net

One significant application is the C8-selective C-H arylation of quinoline (B57606) N-oxides. acs.org This site selectivity is noteworthy because many palladium-catalyzed functionalizations of quinoline N-oxides are typically C2 selective. acs.org The reaction demonstrates broad functional group tolerance and can be performed on a gram scale, with reaction times significantly reduced under microwave irradiation. acs.org Mechanistic studies suggest that a palladacycle intermediate, formed by the N-oxide group guiding palladium to the C8 position, is key to this regioselectivity. acs.org Similarly, palladium-catalyzed C8-selective acylation of quinoline N-oxides with α-oxocarboxylic acids has been achieved, utilizing the N-oxide as a removable directing group. researchgate.net

Palladium catalysts are also instrumental in multi-component reactions (MCRs) for building the core structure. A one-pot, three-component reaction involving 2-azidobenzaldehyde, an isocyanide, and hydroxylamine hydrochloride, catalyzed by palladium acetate, directly affords 4-substituted quinazoline-3-oxides. mdpi.com Another powerful strategy combines an Ugi four-component reaction (Ugi-4CR) with a subsequent palladium-catalyzed intramolecular N-arylation to construct complex polycyclic quinazolinone derivatives. acs.org Furthermore, palladium-catalyzed cyclization of O-haloanilines with carbon dioxide and isocyanides provides a route to N3-substituted quinazoline-2,4(1H,3H)-diones, demonstrating a key C-N bond formation step. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions for Quinoline/Quinazoline Scaffolds

Starting MaterialsCatalyst/ReagentsProduct TypeKey TransformationReference
Quinoline N-oxide, IodoarenesPd(OAc)₂C8-Aryl-quinoline N-oxideC-H Arylation acs.org
Quinoline N-oxide, α-Oxocarboxylic acidsPalladium(II)C8-Acyl-quinoline N-oxideC-H Acylation researchgate.net
2-Azidobenzaldehyde, Isocyanide, Hydroxylamine HClPd(OAc)₂4-Substituted quinazoline-3-oxideThree-component cyclization mdpi.com
o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, AmmoniaUgi-4CR followed by Pd(OAc)₂/XPhosPolycyclic quinazolinoneC-N Annulation acs.org

Copper-Catalyzed Oxidative Couplings

Copper catalysis has emerged as a cost-effective and efficient tool for synthesizing quinazoline derivatives through oxidative coupling reactions. The N-oxide group in quinazoline-3-oxides can activate adjacent C-H bonds, facilitating cross-dehydrogenative coupling (CDC) with various partners.

A notable example is the copper-catalyzed oxidative coupling between quinazoline 3-oxides and benzaldehydes, which, in the presence of tert-butyl hydroperoxide (TBHP), furnishes quinazolinone derivatives. semanticscholar.org A mechanistically distinct pathway occurs when the reaction is conducted with formamides, leading to the formation of O-quinazolinic carbamates through a novel C-O bond formation. nih.govacs.org This protocol is practical and uses simple starting materials. nih.gov

Copper catalysts also enable the C-H amidation of quinoline N-oxides with lactams or secondary amines, yielding 2-aminoquinoline (B145021) N-oxides, which are valuable synthetic intermediates. beilstein-journals.org Furthermore, copper-catalyzed cascade reactions provide efficient routes to the quinazolinone core. For instance, a one-pot reaction of (2-bromophenyl)methylamines and amidine hydrochlorides using cuprous bromide (CuBr) as the catalyst and air as the oxidant proceeds via sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org Another approach involves a three-component reaction of ortho-carbonyl anilines, ammonium (B1175870) acetate (as the nitrogen source), and DMSO (as the carbon source) catalyzed by cuprous chloride (CuCl) under an oxygen atmosphere. mdpi.com

The CDC reaction has been extended to the coupling of quinazoline-3-oxides with indoles. rsc.orgnih.gov Using a copper catalyst under an air atmosphere, this method provides a direct synthesis of 4-(indole-3-yl)quinazolines, a class of biheteroaryl compounds, in moderate to good yields. rsc.org

Table 2: Examples of Copper-Catalyzed Oxidative Coupling Reactions

Reactant 1Reactant 2Catalyst/OxidantProduct TypeKey TransformationReference
Quinazoline 3-oxideBenzaldehydeCu(OAc)₂ / TBHPQuinazolinone derivativeC-C Coupling semanticscholar.org
Quinazoline 3-oxideFormamideCopper catalystO-Quinazolinic carbamateC-O Coupling nih.govacs.org
Quinazoline 3-oxideIndole (B1671886)CuCl₂ / Air4-(Indole-3-yl)quinazolineC-C Coupling (CDC) rsc.orgnih.gov
(2-Bromophenyl)methylamineAmidine hydrochlorideCuBr / AirQuinazolineCascade C-N coupling/oxidation organic-chemistry.org

Iron-Catalyzed Approaches

Iron, being an abundant and low-cost metal, provides an attractive platform for developing sustainable catalytic methods. Iron-catalyzed reactions have been successfully applied to the synthesis of quinazolines through C-H activation and cyclization strategies.

One efficient method involves the iron-catalyzed C(sp³)-H oxidation and subsequent intramolecular C-N bond formation of 2-alkylamino N-H ketimine derivatives. organic-chemistry.orgmdpi.com These ketimine precursors are readily prepared from 2-alkylamino benzonitriles and organometallic reagents. The reaction, catalyzed by ferrous chloride (FeCl₂) with TBHP as the oxidant, furnishes a variety of C-2 substituted quinazolines. mdpi.comnih.gov

A relay catalytic system using both iron and copper has been developed for a domino synthesis of 2-phenylquinazolin-4-amines. mdpi.comnih.gov This process starts from ortho-halogenated benzonitriles, aldehydes, and sodium azide, proceeding through an iron-mediated cycloaddition followed by a copper-catalyzed S-NAr (nucleophilic aromatic substitution), reduction, and cyclization sequence. mdpi.comnih.gov

Furthermore, ferrous bromide (FeBr₂) has been shown to catalyze the aerobic oxidative reaction of 2-aminobenzyl alcohols with benzylamines to produce 2-aryl/heteroaryl quinazolines. nih.govfrontiersin.org This one-pot protocol is notable for its use of oxygen as the terminal oxidant and the formation of two C=N bonds and one C-N bond from different amine partners. nih.govfrontiersin.org

Table 3: Summary of Iron-Catalyzed Syntheses of Quinazoline Derivatives

Starting MaterialsCatalyst/ReagentsProduct TypeKey TransformationReference
2-Alkylamino N-H ketiminesFeCl₂ / TBHP2-Substituted quinazolineC(sp³)-H oxidation / C-N cyclization mdpi.comnih.gov
o-Halobenzonitriles, Aldehydes, NaN₃FeCl₃, CuI/L-proline2-Phenylquinazolin-4-amineFe/Cu relay domino reaction mdpi.comnih.gov
2-Aminobenzyl alcohols, BenzylaminesFeBr₂ / O₂ (air)2-Aryl/heteroaryl quinazolineAerobic oxidative cyclization nih.govfrontiersin.org

Metal-Free and Environmentally Conscious Synthetic Methods

The development of metal-free and environmentally benign synthetic protocols is a primary goal in modern organic chemistry. These methods reduce reliance on expensive and potentially toxic heavy metals and often employ greener solvents and oxidants.

A variety of non-metallic oxidants have been utilized for the synthesis of quinazoline-3-oxides and related heterocycles. Molecular iodine is a particularly effective catalyst for this purpose. rsc.org A facile, metal-free approach involves the reaction of (2-aminophenyl)(phenyl)methanone oximes with arylisothiocyanates, catalyzed by iodine in DMSO at room temperature, to afford 2-(arylamino)-4-phenylquinazoline 3-oxide derivatives in excellent yields. rsc.orgnih.govrsc.org

Tert-butyl hydroperoxide (TBHP) is another common non-metallic oxidant. It promotes the reaction of quinazoline-3-oxides with primary amines to yield quinazolin-4(3H)-ones under mild, metal-free conditions. organic-chemistry.orgnih.gov The combination of a catalytic amount of potassium iodide (KI) or I₂ with TBHP as the terminal oxidant is also effective for the oxidative cyclization of 2-aminobenzylamines with aldehydes to form 2-substituted quinazolines. researchgate.net

For a greener approach, potassium persulfate (K₂S₂O₈) has been used as an inexpensive and stable oxidant in an electrochemical tandem cyclization of primary alcohols with 2-aminobenzamides. nih.gov This method proceeds at room temperature under constant current without any metal catalyst or base, representing a highly environmentally conscious protocol. nih.gov Additionally, activated manganese dioxide (MnO₂), while containing a metal, is often used as a stoichiometric oxidant for the dehydrogenation of 1,2-dihydroquinazoline 3-oxides to the corresponding aromatic quinazoline 3-oxides. cdnsciencepub.commdpi.com

The use of alternative energy sources like microwave irradiation and ultrasound can dramatically enhance reaction rates, improve yields, and reduce waste, aligning with the principles of green chemistry.

Sonochemistry, the application of ultrasound to chemical reactions, has been employed for the one-pot, solvent- and catalyst-free synthesis of quinazoline derivatives. The reaction of anthranilic acid, acetic anhydride (B1165640), and primary amines under ultrasonic irradiation proceeds rapidly and cleanly, offering high yields and an easy work-up. nih.gov

Microwave-assisted synthesis is also a powerful tool. It has been used to accelerate multi-component reactions for the synthesis of various quinazoline derivatives, including dihydroquinazolines and quinazoline-carbonitriles. openmedicinalchemistryjournal.com While often used in metal-free systems, microwave heating can also significantly speed up metal-catalyzed reactions, such as the palladium-catalyzed C8-arylation of quinoline N-oxides, reducing reaction times from hours to minutes. acs.org

Multi-Component Reactions for Diverse 3-Oxide Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and atom economy. They provide rapid access to molecular diversity and are well-suited for the construction of complex heterocyclic libraries.

A direct synthesis of quinazoline-3-oxides can be achieved via a one-pot, three-component reaction of 2-azidobenzaldehyde, an isocyanide, and hydroxylamine hydrochloride, using a palladium acetate catalyst. mdpi.com This MCR efficiently assembles the quinazoline-3-oxide core in a single operation.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry and has been ingeniously applied to the synthesis of polycyclic quinazolinones. In one strategy, an ammonia-Ugi-4CR involving o-bromobenzoic acids, o-cyanobenzaldehydes, and isocyanides generates a complex intermediate that undergoes a subsequent palladium-catalyzed annulation to yield isoindolo[1,2-b]quinazolinone derivatives. acs.org This two-step sequence showcases the power of combining MCRs with catalytic cyclizations to build intricate scaffolds. acs.org

Other MCRs have been developed for the broader quinazolinone family. A copper-catalyzed one-pot, three-component tandem reaction of 2-halobenzamides, aldehydes, and amines affords a wide range of substituted quinazolin-4(3H)-ones. researchgate.net Similarly, a three-component reaction of isatoic anhydride, an amine (like phenylhydrazine), and an aldehyde or ketone can be used to synthesize 2,3-dihydroquinazolin-4(1H)-ones. nih.gov These MCR strategies highlight versatile and efficient pathways to access the fundamental quinazoline ring system and its derivatives.

Strategic Derivatization for Peripheral Functionalization

The strategic derivatization of the 4-quinazolinol, 3-oxide scaffold is a key area of research for modulating its physicochemical and biological properties. By selectively introducing functional groups at various positions on the heterocyclic core, chemists can fine-tune the molecule's characteristics. Peripheral functionalization primarily targets three key regions: the pyrimidine ring, the fused benzene (B151609) ring, and the nitrogen atoms, allowing for the synthesis of a diverse library of analogues.

Introduction of Substituents at Pyrimidine Ring Positions (C-2, C-4)

The pyrimidine portion of the quinazoline-3-oxide system contains two highly activated carbon centers, C-2 and C-4, which are prime targets for substitution. The electron-deficient nature of these positions facilitates a variety of chemical transformations. rsc.org

Functionalization at the C-4 position is particularly well-explored. A notable method involves the direct C-4 alkylation through a radical oxidative coupling reaction between quinazoline-3-oxides and ethers, mediated by tert-butyl hydroperoxide (TBHP) under metal-free conditions. rsc.org This approach provides access to a range of C-4 alkylated quinazoline derivatives. rsc.org Furthermore, the C-4 position can be arylated using manganese triacetate, which facilitates a reaction with arylboronic acids to yield 2,4-diarylated quinazoline 3-oxides in very good yields. chim.it

Copper catalysis has also been effectively employed for C-4 functionalization. A copper(II) chloride-catalyzed cross-dehydrogenative coupling reaction between 2-aryl substituted quinazoline-3-oxides and various indoles successfully creates quinazoline 3-oxide-indole hybrids. chim.it This reaction tolerates a variety of substituents on both the indole and the quinazoline moiety's benzene ring. chim.it Similarly, copper-catalyzed oxidative coupling with aldehydes can introduce functionalized groups at this position. mdpi.com In cases where a methyl group is already present at the C-4 position, its acidic protons allow for further derivatization, such as acetoxylation using acetic anhydride to form an ester derivative. mdpi.comnih.gov

Substitution at the C-2 position is often integrated into the primary synthesis of the quinazoline ring. For instance, 2-carbo substituted derivatives can be prepared by reacting 2-aminoacetophenone oximes with orthoesters like triethyl orthoacetate or triethyl orthopropionate. mdpi.comnih.gov The introduction of substituents at both the C-2 and C-4 positions can be achieved through the acid-promoted intramolecular cyclization of N-[2-(1-hydroxyiminoethyl)phenyl]amide derivatives. mdpi.com Additionally, a chloromethyl group at the C-2 position serves as a reactive handle, acting as an alkylating agent that can undergo nucleophilic substitution reactions. smolecule.com

Table 1: Methodologies for C-2 and C-4 Functionalization
PositionReaction TypeKey Reagents/CatalystsReference
C-4Radical AlkylationEthers, TBHP (metal-free) rsc.org
C-4Cross-dehydrogenative CouplingIndoles, CuCl₂ chim.it
C-4ArylationArylboronic acids, Mn(OAc)₃ chim.it
C-4 (from C-4-methyl)AcetoxylationAcetic anhydride mdpi.comnih.gov
C-2Cyclocondensation2-Aminoacetophenone oximes, Triethyl orthoesters mdpi.comnih.gov
C-2 / C-4Intramolecular CyclizationN-[2-(1-hydroxyiminoethyl)phenyl]amides, TFA mdpi.com

Modifications on the Fused Benzene Ring

Functionalization of the fused benzene ring is most commonly accomplished by utilizing appropriately substituted precursors during the synthesis of the quinazoline-3-oxide core. nih.gov Methodologies often start with substituted 2-aminoacetophenone oximes or anthranilic acid derivatives, which already bear the desired functional groups on the aromatic ring. mdpi.comnih.gov These substituents can then influence the course of subsequent reactions.

Research has shown that the electronic nature of substituents on the benzene ring significantly impacts the reactivity of the quinazoline-3-oxide system. chim.it For instance, in the copper-catalyzed coupling with indoles at the C-4 position, the reaction proceeds effectively with methyl, methoxy, trifluoromethyl, chlorine, and bromine substituents on the benzene ring. chim.it However, strong electron-withdrawing groups, such as a nitro group, have been observed to slow down the reaction, resulting in lower yields. chim.it Structure-activity relationship analyses have also indicated that the presence of a halogen atom, such as chlorine or bromine, at the C-6 position can enhance the biological inhibitory effects of these compounds against certain enzymes. mdpi.com

Direct electrophilic substitution on a pre-formed quinazoline ring is less common. For the parent quinazoline scaffold (without the 3-oxide group), nitration is the only well-established electrophilic substitution reaction, occurring with fuming nitric acid in concentrated sulfuric acid to yield 6-nitroquinazoline. nih.gov The predicted order of reactivity for electrophilic attack on quinazoline is C-8 > C-6 > C-5 > C-7. nih.gov While specific studies on the direct electrophilic substitution of this compound are limited, the principles suggest that the benzene ring remains a viable, albeit less frequently targeted, site for modification.

N-Alkylation and N-Acylation Reactions

N-Alkylation and N-acylation reactions are crucial for diversifying the this compound structure, although the reactivity is often associated with its tautomeric form, quinazolin-4(3H)-one, 3-oxide. The alkylation of the quinazolin-4(3H)-one scaffold can be complex, sometimes leading to a mixture of N3-alkylated and O4-alkoxylated products. researchgate.netresearchgate.net The ratio of these isomers is influenced by the steric and electronic properties of the substituent at the C-2 position and the nature of the alkylating agent. researchgate.net For instance, reactions with less sterically hindered alkylating agents tend to favor N3-alkylation. researchgate.net In the case of the parent quinazoline, alkylation occurs at the N-3 position, forming 3-alkylquinazolinium salts. nih.gov

The N-oxide moiety itself can direct C-H activation, as seen in copper-catalyzed oxidative coupling reactions where the N-oxide acts as an efficient directing group. mdpi.com This highlights a different mode of reactivity where the nitrogen center influences functionalization elsewhere in the molecule rather than being directly alkylated.

N-Acylation reactions are typically performed on quinazolinone derivatives that bear a suitable nucleophilic nitrogen. A common strategy involves the acylation of 3-amino-2-phenylquinazolin-4(3H)-one. This precursor can be reacted with reagents like chloroacetyl chloride to yield N-acylated products at the 3-amino position. rroij.comresearchgate.net Further derivatization can be achieved by reacting the 3-amino-quinazolinones with various isocyanates and isothiocyanates to synthesize urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.net

Table 2: Common Compound Names Mentioned
Compound NameSystematic or Class Name
This compoundQuinazolin-4-ol, 3-oxide
Quinazolin-4(3H)-oneQuinazolin-4(3H)-one
6-Nitroquinazoline6-Nitroquinazoline
Anthranilic acid2-Aminobenzoic acid
2-Aminoacetophenone1-(2-Aminophenyl)ethan-1-one
3-Amino-2-phenylquinazolin-4(3H)-one3-Amino-2-phenylquinazolin-4(3H)-one
tert-Butyl hydroperoxide (TBHP)tert-Butyl hydroperoxide
Trifluoroacetic acid (TFA)2,2,2-Trifluoroacetic acid

Chemical Reactivity and Transformation Pathways of 4 Quinazolinol, 3 Oxide Scaffolds

Oxidative Transformations of the Quinazoline (B50416) 3-Oxide Core

The quinazoline 3-oxide core and its substituents can be subjected to various oxidative reactions, leading to the formation of new functional groups or coupled products. These transformations often exploit the electronic nature of the N-oxide group, which can activate adjacent positions for oxidation.

Alkyl groups attached to the quinazoline 3-oxide ring, particularly at the C2 and C4 positions, are susceptible to oxidation. The acidity of the protons on these alkyl groups can be enhanced, facilitating their transformation into other functional groups.

One notable reaction is the acetoxylation of a methyl group at the C4 position. For instance, 4-methyl-7-methoxy-2-phenyl substituted quinazoline 3-oxide can be treated with acetic anhydride (B1165640) under reflux conditions to yield the corresponding ester derivative in good yield. mdpi.com This reaction highlights the reactivity of the C4-methyl group, which can be converted into a more functionalized side chain. mdpi.com

Similarly, the methyl group at the C2 position of the quinazolinone ring system (a related structure) can be oxidized to a formyl group using selenium dioxide (SeO2) as the oxidizing agent. researchgate.net This transformation provides a reactive handle for further derivatization of the quinazoline scaffold.

Table 1: Oxidation of Side Chains and Alkyl Groups

Starting Material Reagent Product Yield (%) Reference
4-Methyl-7-methoxy-2-phenylquinazoline 3-oxide Acetic anhydride 4-(Acetoxymethyl)-7-methoxy-2-phenylquinazoline 3-oxide 82 mdpi.com
2-Methyl-4(3H)-quinazolinones Selenium dioxide 4(3H)-Quinazolinone-2-carboxaldehydes Not Specified researchgate.net

Quinazoline 3-oxides can undergo oxidative coupling reactions with a variety of partners, including ethers, benzaldehydes, and formamides, often facilitated by radical initiators or metal catalysts. These reactions lead to the formation of C-C or C-O bonds at the C4 position of the quinazoline ring.

A metal-free approach for the direct C4-alkylation of quinazoline 3-oxides involves a radical oxidative coupling with ethers in the presence of tert-butyl hydroperoxide (TBHP). This method provides access to quinazoline-containing heterocyclic molecules in moderate to good yields.

Copper-catalyzed oxidative coupling reactions have also been extensively studied. For example, the reaction of quinazoline 3-oxides with benzaldehyde (B42025) derivatives in the presence of tert-butyl hydroperoxide can yield quinazolinone derivatives. Similarly, a copper-catalyzed oxidative coupling with formamides has been reported for the synthesis of O-quinazolinic carbamates.

Furthermore, oxidative processes can lead to the dimerization of related indole (B1671886) structures to form tryptanthrins, which involves oxidative ring-opening and intermolecular cyclization. rsc.orgrsc.org In some cases, the synthesis of quinazolinones from isatins can involve a self-dimerization process under oxidative conditions. acs.org The formation of dimerized quinazoline derivatives as byproducts has also been noted in certain synthetic routes.

Table 2: Oxidative Coupling and Dimerization Reactions

Quinazoline 3-Oxide Derivative Coupling Partner Catalyst/Reagent Product Type Reference
Quinazoline 3-oxides Ethers TBHP C4-Alkylated quinazoline 3-oxides Not Specified
Quinazoline 3-oxides Benzaldehydes Copper catalyst, TBHP Quinazolinone derivatives
Quinazoline 3-oxides Formamides Copper catalyst O-Quinazolinic carbamates Not Specified
Indole derivatives (self-dimerization) I2, TBHP, K2CO3 Tryptanthrins rsc.orgrsc.org

Reductive Transformations

The quinazoline 3-oxide scaffold can undergo reduction at two primary sites: the N-oxide moiety and the heterocyclic ring system. The selectivity of the reduction can be controlled by the choice of reducing agent and reaction conditions.

The deoxygenation of the N-oxide group is a common transformation that yields the corresponding quinazoline derivative. This reaction can be achieved using various reducing agents. Low-valent phosphorus reagents such as phosphorus trichloride (B1173362) (PCl3) and phosphorus oxychloride (POCl3) are effective for this purpose. Catalytic hydrogenation is another widely used method for the selective reduction of the N-oxide.

The quinazoline ring system itself can be reduced, although the quinazolinone ring is known for its stability towards reduction. omicsonline.org The pyrimidine (B1678525) ring of 3-substituted 4(3H)-quinazolinones can be hydrogenated using palladium or platinum oxide as catalysts to give the 1,2-dihydro derivatives. nih.gov The benzene (B151609) portion of the quinazolinone ring can be reduced using platinum oxide, leading to octahydro-4(1H)-quinazolinones. nih.gov

Reduction of the parent quinazoline with sodium amalgam results in 1,2,3,4-tetrahydroquinazoline, while lithium aluminum hydride or sodium borohydride (B1222165) can yield both 3,4-dihydro and 1,2,3,4-tetrahydroquinazoline. nih.gov A controlled platinum-catalyzed partial hydrogenation of 2-nitrobenzoyl enamines has been developed for the synthesis of 2-alkyl-4-quinolone N-oxides, a related heterocyclic system. chemrxiv.org

Table 3: Reductive Transformations

Substrate Reducing Agent/Catalyst Product Reference
Quinazoline 3-oxide PCl3 / POCl3 Quinazoline Not Specified
3-Substituted 4(3H)-quinazolinone Palladium / Platinum oxide 1,2-Dihydro derivative nih.gov
4(3H)-quinazolinone Platinum oxide Octahydro-4(1H)-quinazolinone nih.gov
Quinazoline Sodium amalgam 1,2,3,4-Tetrahydroquinazoline nih.gov
Quinazoline LiAlH4 / NaBH4 3,4-Dihydro- and 1,2,3,4-tetrahydroquinazoline nih.gov

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the N-oxide group in 4-quinazolinol, 3-oxide enhances the electrophilicity of the adjacent carbon atoms, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. This reactivity is pivotal for the functionalization of the quinazoline core.

The pyrimidine ring of quinazoline is generally resistant to electrophilic substitution but is activated for nucleophilic substitution, with the 4-position being more reactive than the 2-position. wikipedia.org Halo-substituted quinazolines, particularly at the 2- and 4-positions, readily undergo displacement by nucleophiles. wikipedia.org

A key example of nucleophilic substitution on a quinazoline 3-oxide derivative is the reaction of 2-chloromethyl quinazoline 3-oxide with methylamine. This reaction proceeds via nucleophilic attack at the C2 position, followed by a series of rearrangements. semanticscholar.org The chloromethyl group at the C2 position serves as a good leaving group, enabling functionalization through nucleophilic substitution.

Furthermore, the synthesis of quinazolinones can be achieved through the SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization, demonstrating the utility of nucleophilic aromatic substitution in building the quinazoline framework. acs.org

Table 4: Nucleophilic Substitution Reactions

Substrate Nucleophile Position of Attack Product Type Reference
2- and 4-Haloquinazolines Piperidine C2, C4 Substituted quinazolines wikipedia.org
2-Chloromethyl quinazoline 3-oxide Methylamine C2 Ring-expanded benzodiazepine (B76468) derivative semanticscholar.org
ortho-Fluorobenzamides Amides (Aromatic ring) Quinazolinones acs.org

Electrophilic Substitution Reactions

The quinazoline ring system is generally resistant to electrophilic attack compared to its all-carbon analogue, naphthalene. However, the benzene portion of the scaffold is more susceptible to electrophilic substitution than the pyrimidine ring. wikipedia.org The expected order of reactivity for electrophilic attack on the carbocyclic ring is position 8 > 6 > 5 > 7. wikipedia.orgnih.govscispace.com The presence of the N-oxide group at position 3 further influences the electron distribution and reactivity of the entire molecule.

Nitration is a well-documented electrophilic substitution reaction for this scaffold. Treatment of 4(3H)-quinazolinone with a mixture of fuming nitric acid and concentrated sulfuric acid typically results in the selective nitration at the C-6 position to yield 6-nitro-4(3H)-quinazolinone. nih.govscispace.comresearchgate.netresearchgate.net The reaction proceeds via the nitration of the protonated quinazolinone species. nih.govscispace.com If the quinazolinone ring already contains a substituent, the position of nitration can be affected. For instance, 7-fluoro-4(3H)-quinazolinone, upon nitration, yields a mixture of the 6-nitro and 8-nitro products, with the 8-nitro derivative being predominant. mdpi.com

Halogenation, another key electrophilic substitution, can also be performed on the quinazolinone scaffold. Heating 4(3H)-quinazolinones with reagents like phosphoryl chloride or thionyl chloride can lead to substitution at the 4-position, but this is a nucleophilic substitution on the tautomeric 4-hydroxy form. mdpi.com True electrophilic halogenation on the benzene ring can be achieved under various conditions. For example, bromination of 3-phenyl-2-(2-pyridyl)-4(3H)-quinazolinone can occur at the 6-position of the quinazolinone core or on the 3-phenyl substituent, depending on the reaction conditions. jst.go.jp The resulting halogenated quinazoline 3-oxides are valuable intermediates themselves, as they can undergo further transformations, such as metal-catalyzed cross-coupling reactions. unisa.ac.za

Table 1: Examples of Electrophilic Substitution Reactions on Quinazolinone Scaffolds

Starting MaterialReagentsProductReference
4(3H)-QuinazolinoneFuming HNO₃, H₂SO₄6-Nitro-4(3H)-quinazolinone researchgate.netmdpi.com
7-Fluoro-4(3H)-quinazolinoneFuming HNO₃, H₂SO₄8-Nitro-7-fluoro-4(3H)-quinazolinone (major) + 6-Nitro-7-fluoro-4(3H)-quinazolinone (minor) mdpi.com
3-Phenyl-2-(2-pyridyl)-4(3H)-quinazolinoneBr₂, H₂SO₄6-Bromo-3-phenyl-2-(2-pyridyl)-4(3H)-quinazolinone jst.go.jp

Pericyclic and Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The N-oxide functionality in this compound imparts significant 1,3-dipolar character, making it an excellent substrate for pericyclic and cycloaddition reactions. cdnsciencepub.comscholaris.ca These reactions provide a powerful tool for constructing complex, fused heterocyclic systems in a highly stereospecific and regioselective manner.

Quinazoline 3-oxides readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. researchgate.net When reacted with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate, quinazoline 3-oxides undergo a cycloaddition followed by a rearrangement, ultimately yielding 1,3-benzodiazepine derivatives. cdnsciencepub.comrsc.orgnih.gov This transformation highlights the utility of quinazoline 3-oxides as precursors for ring-expanded systems.

With olefinic dipolarophiles, such as N-methylmaleimide or phenyl vinyl sulfone, the reaction can be controlled to isolate the primary [3+2] cycloadducts. rsc.org For example, the reaction of 1,2-disubstituted 1,2-dihydroquinazoline 3-oxides with N-methylmaleimide generates diastereomeric isoxazolo[2,3-c]quinazoline adducts. rsc.orgresearchgate.net Similarly, N-allylquinazolinone reacts with arylnitriloxides to afford quinazolinone-isoxazoline hybrids in a highly regioselective manner, forming only the 3,5-disubstituted isoxazoline (B3343090) regioisomer. mdpi.com

Table 2: 1,3-Dipolar Cycloaddition Reactions of Quinazoline 3-Oxide Derivatives

Quinazoline DerivativeDipolarophileReaction ConditionsProduct TypeReference
2-Aryl-4-methylquinazoline 3-oxideDimethyl acetylenedicarboxylate (DMAD)THF, 70°C, 4h1,3-Benzodiazepine cdnsciencepub.comnih.gov
2-Vinyl quinazoline 3-oxideN-Methylmaleimide-Primary cycloadduct rsc.org
1,2-Disubstituted 1,2-dihydroquinazoline 3-oxideDimethyl acetylenedicarboxylate (DMAD)-Primary cycloadduct and/or rearranged Azomethine ylide rsc.orgresearchgate.net
N-AllylquinazolinoneArylnitriloxides-Quinazolinone-isoxazoline hybrid mdpi.com
Quinazoline 3-oxidesAcrylates1,4-DioxaneIsoxazolo[2,3-c]quinazolines researchgate.net

Rearrangement Reactions Involving the N-Oxide Functionality

The N-oxide group in the this compound scaffold is not merely a spectator; it actively participates in and facilitates a variety of molecular rearrangements. These reactions often lead to significant skeletal transformations, providing access to novel heterocyclic frameworks.

A prominent example is the rearrangement of the initial cycloadducts formed during 1,3-dipolar cycloaddition reactions. The reaction of quinazoline 3-oxides with acetylenic esters first forms an unstable tricyclic quinazoline intermediate, which then undergoes rearrangement and ring expansion to afford stable benzodiazepine analogues. nih.govmdpi.com The presence of a carbon-carbon double bond in the five-membered ring of the primary adduct is crucial for facilitating this rearrangement. nih.gov

In the absence of a dipolarophile, quinazoline 3-oxides can undergo thermally induced rearrangements. For instance, thermolysis of 1-unsubstituted 2-substituted quinazoline 3-oxides can trigger a Dimroth-type rearrangement, yielding isomeric 1,2-dihydro-4-quinazolone oximes. researchgate.net Another type of rearrangement, the Ciamician and Dennstedt rearrangement, involves atom insertion into heterocyclic rings, a transformation that has been conceptually extended to N-oxides like quinoline (B57606) N-oxides for skeletal editing. chinesechemsoc.org Furthermore, O-alkylated quinazolinone derivatives can undergo intramolecular imidate-amide rearrangements, a process influenced by the substitution pattern on the quinazolinone core. researchgate.net These diverse rearrangement pathways underscore the synthetic versatility endowed by the N-oxide functionality.

Role as Versatile Intermediates in Heterocyclic Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, are a highly efficient strategy for building molecular complexity. This compound and its derivatives are exceptional intermediates for initiating such cascades, leading to the rapid assembly of elaborate heterocyclic architectures.

Quinazoline 3-oxides are well-established and valuable precursors for the synthesis of benzodiazepines, a class of compounds with significant pharmacological importance. researchgate.netmdpi.com The transformation is a classic example of a cascade reaction initiated by a 1,3-dipolar cycloaddition.

The reaction of a 2,4-disubstituted quinazoline 3-oxide with an acetylene (B1199291) derivative, such as dimethyl acetylenedicarboxylate (DMAD), does not stop at the initial cycloadduct. cdnsciencepub.comnih.gov Instead, this primary adduct undergoes a spontaneous intramolecular rearrangement, leading to the expansion of the pyrimidine ring. This cascade of cycloaddition followed by rearrangement directly furnishes highly substituted 1,3-benzodiazepine derivatives in good yields. cdnsciencepub.comrsc.org This synthetic route is not only efficient but also allows for the introduction of diverse substituents onto the final benzodiazepine core, depending on the starting quinazoline 3-oxide and the dipolarophile used. Historically, important benzodiazepine drugs like chlordiazepoxide and diazepam were first prepared from corresponding quinazoline 3-oxide precursors, cementing the importance of this transformation. mdpi.com

Table 3: Synthesis of 1,3-Benzodiazepines from Quinazoline 3-Oxides

Quinazoline 3-OxideDipolarophileSolventProduct YieldReference
2-(4-Methylphenyl)-4-methylquinazoline 3-oxideDMADTHF67% cdnsciencepub.comscholaris.ca
2-(4-Nitrophenyl)-4-methylquinazoline 3-oxideDMADTHF74% cdnsciencepub.comscholaris.ca
2-Vinyl quinazoline 3-oxideDimethyl acetylenedicarboxylate-1,3-Benzodiazepine rsc.org

Formation of Ring-Expanded and Fused Polycyclic Systems

Beyond benzodiazepines, the reactivity of the this compound scaffold can be harnessed to construct a broader range of complex polycyclic molecules, including other ring-expanded systems and various fused heterocycles. These transformations often proceed through elegant cascade sequences.

For example, palladium-catalyzed aerobic oxidative reactions of quinazolinones with alkynes can initiate a cascade involving C-H and N-H bond functionalization followed by an oxygen radical cyclization. This sequence assembles novel fused-polycyclic systems containing both tetrahydropyridine (B1245486) and dihydrofuran rings. acs.org

Structure Activity Relationship Sar Studies of 4 Quinazolinol, 3 Oxide Derivatives in Biological Systems Excluding Clinical Data

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

The biological activity of 4-quinazolinol, 3-oxide derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Research has shown that specific substitutions can confer or enhance activities ranging from enzyme inhibition to cytotoxic effects.

One area of investigation has been the development of these derivatives as anti-inflammatory agents, specifically as inhibitors of cyclooxygenase (COX) enzymes. SAR analysis revealed that substitution at the C-6 position of the quinazoline (B50416) ring is critical for potency and selectivity. The presence of a halogen atom at C-6, combined with a 2-aryl group, was found to enhance the inhibitory effect against COX-2. mdpi.comresearchgate.net For instance, a 6-iodo substituted analog proved to be the most active against COX-2 in one study. researchgate.net In contrast, replacing the C-6 halogen with a 4-fluorophenyl group generally led to a decrease in activity. researchgate.net The presence of a π-electron delocalizing group on the fused benzene (B151609) ring was noted to increase the free radical scavenging effect of quinazoline 3-oxides. mdpi.com

In studies of 2,4-disubstituted quinazoline 3-oxides, the most active and selective compounds for certain activities were found to possess a methyl group at the C-4 position, a medium-sized branched alkyl group at C-2, and a small, electron-donating group on the phenyl ring. mdpi.com Furthermore, some derivatives have been evaluated as potential hypoxia-selective cytotoxins for cancer therapy, an activity influenced by the electron-withdrawing or -donating nature of substituents, which alters the compound's reduction potential. mdpi.comnih.gov For example, quinazoline 3-oxides have been assessed for cytotoxic activities against human leukaemia HL-60 cells under hypoxic conditions, with the reference standard being Tirapazamine, a well-known hypoxia-activated prodrug. mdpi.comnih.gov

Compound/Substituent PatternTargetActivity (IC₅₀)Selectivity Index (COX-1/COX-2)Reference
6-Bromo-2-(4-chlorophenyl)-4-methylquinazoline 3-oxideCOX-113.9 ± 3.21 µM2.1 researchgate.net
COX-26.4 ± 0.74 µM
6-Iodo-2-(4-chlorophenyl)-4-methylquinazoline 3-oxideCOX-19.7 ± 0.09 µM2.3 researchgate.net
COX-24.6 ± 1.45 µM
Celecoxib (Reference)COX-17.35 ± 0.88 µM0.08 researchgate.net
COX-20.62 ± 0.74 µM

This table presents in vitro inhibitory activity of selected 6-halogenated this compound derivatives against COX-1 and COX-2 enzymes.

Impact of Structural Modifications on Target Binding Affinity (e.g., Enzyme/Receptor Interactions)

The structural features of this compound derivatives directly influence their binding affinity to biological targets like enzymes and receptors. Molecular docking studies have been instrumental in elucidating these interactions at an atomic level.

For the COX-2 inhibitory activity of this scaffold, molecular docking studies have supported the experimental SAR findings. researchgate.net These computational analyses help to visualize how modifications, such as the addition of a halogen at the C-6 position, can lead to more favorable interactions within the enzyme's active site, thereby enhancing binding affinity and inhibitory potency. researchgate.net While not specific to the 3-oxide, docking studies on related quinazoline-based COX inhibitors have identified key interactions with amino acid residues like Arg120 and Tyr355 within the active site. nih.gov Such interactions, including hydrogen bonds and hydrophobic contacts, are critical for stabilizing the ligand-enzyme complex. nih.gov

In the context of α-glucosidase inhibition by the precursor 1,2-dihydroquinazoline 3-oxides, it has been noted that non-covalent and hydrophobic interactions, such as π-π and π-alkyl interactions between the inhibitor and the enzyme, are key drivers for enhancing inhibitory activity. nih.gov The N-H and N-O moieties within the core structure can act as hydrogen bond donors and acceptors, respectively, further contributing to target binding. nih.gov The introduction of a benzyl (B1604629) or phenyl group is a common strategy to improve receptor binding affinity. ijpsjournal.com These principles of molecular interaction are fundamental to understanding how structural changes in the this compound scaffold translate into changes in biological function.

Conformational Analysis and Bioisosteric Replacements in SAR Optimization

The three-dimensional shape (conformation) of a molecule is a critical determinant of its biological activity. Conformational analysis, alongside the strategic use of bioisosteric replacements, represents a sophisticated approach to optimizing lead compounds. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov

In the broader class of quinazoline-based compounds, bioisosteric replacement is a well-established strategy for lead optimization. nih.govpreprints.org For example, in a study on related mdpi.comnih.govchim.ittriazino[2,3-c]quinazoline anti-inflammatory agents, the bioisosteric replacement of a carbon atom with a sulfur atom was found to significantly decrease the calculated binding affinity toward the COX-1 enzyme. nih.govpreprints.org This demonstrates how a subtle isosteric change can modulate target selectivity, a key goal in drug design. Another example is the replacement of a hydroxyl group with a methanesulfonamide (B31651) group, which can serve as a suitable bioisosteric replacement while retaining activity. u-tokyo.ac.jp

Conformational analysis of active molecules can help elucidate the essential pharmacophoric requirements for activity. nih.gov For the quinazoline scaffold, saturation of the C3-N4 double bond, as seen in 3,4-dihydroquinazoline derivatives, alters the molecule's electronic distribution and three-dimensional conformation, which in turn influences interactions with biological targets. ijpsjournal.com The stereochemistry of intermediates can also be crucial; for instance, the ring closure to form the quinazoline 3-oxide system requires a specific (Z) configuration of the preceding oxime intermediate, highlighting the importance of conformational control during synthesis. sci-hub.se

Ligand Efficiency and Lipophilicity in Structure-Activity Optimization

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Metrics such as ligand efficiency (LE) and lipophilic efficiency (LipE) are used to assess the "drug-likeness" of a compound and guide SAR optimization. LE measures the binding energy per heavy atom, while LipE relates potency to the lipophilicity of the molecule, helping to avoid the trap of achieving high potency simply by increasing size and grease, which often leads to poor pharmacokinetic properties and off-target effects. researchgate.netacs.org

The utility of these metrics has been demonstrated in the optimization of related quinazolinone scaffolds. In a study aimed at developing antimalarial agents, an initial hit compound from a high-throughput screen was identified with an IC₅₀ of 2.38 µM. acs.org This compound had a calculated ligand efficiency of 0.21 and a lipophilic efficiency of 3.45. acs.org Through systematic SAR studies, a significantly more potent compound was developed with an IC₅₀ of 0.025 µM. Crucially, this improvement in potency was accompanied by an improvement in efficiency metrics, with the optimized compound showing a LE of 0.30 and a LipE of 5.22. acs.org This indicates a high-quality optimization where the increase in potency was achieved efficiently with respect to the added atoms and lipophilicity.

The goal of such optimization is to produce potent compounds that adhere to favorable physicochemical properties, increasing the likelihood of downstream success. High ligand efficiency is often a hallmark of promising drug candidates. nih.gov

CompoundAntimalarial Activity (IC₅₀ vs. Pf 3D7)Ligand Efficiency (LE)Lipophilic Efficiency (LipE)Reference
Initial Hit (Compound 1)2.38 µM0.213.45 acs.org
Optimized Lead (Compound 19f)0.025 µM0.305.22 acs.org

This table illustrates the optimization of a quinazolinone-based antimalarial agent using ligand efficiency metrics.

Mechanistic Investigations and Computational Chemistry of 4 Quinazolinol, 3 Oxide

Elucidation of Reaction Mechanisms Through Experimental and Theoretical Methods

The reaction mechanisms involving the quinazoline (B50416) 3-oxide scaffold are diverse and have been elucidated through a combination of experimental observation and theoretical validation. A primary route for the synthesis of quinazoline 3-oxides is the intramolecular cyclocondensation of intermediate N-acyl-2-aminoaryl ketone oximes. nih.govmdpi.com For instance, the treatment of (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide with hydroxylamine (B1172632) hydrochloride leads to the formation of the corresponding quinazoline 3-oxide. mdpi.com

Another established mechanism involves the cyclocondensation of 2-aminoaryl ketones with acetohydroxamic acid derivatives, catalyzed by a Lewis acid such as Zinc(II) triflate. nih.govmdpi.com This reaction is proposed to begin with a nucleophilic attack by the acetohydroxamic acid on the electrophilic carbonyl carbon of the 2-aminoaryl ketone. nih.govmdpi.com This is followed by a rapid intramolecular cyclization and subsequent dehydration, yielding the 2,4-disubstituted quinazoline 3-oxide. nih.govmdpi.com

Furthermore, one-pot reactions have been developed, such as the reaction of 2-aminobenzaldoxime with various benzaldehyde (B42025) derivatives. The proposed mechanism for this transformation involves the initial formation of a Schiff base intermediate, which then undergoes cyclocondensation to form a dihydroquinazoline (B8668462) 3-oxide, followed by oxidation to the final quinazoline 3-oxide product. nih.govmdpi.com

The reactivity of the N-oxide group itself is a key area of investigation. For example, quinazoline 3-oxides can be converted to quinazolin-4(3H)-one derivatives when reacted with primary amines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.govmdpi.com Mechanistic studies involving control reactions and electrospray ionization mass spectrometry (ESI-MS) have indicated that this transformation is a complex process involving multiple bond dissociation and recombination steps. nih.govmdpi.com

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

Density Functional Theory (DFT) has become an indispensable tool for analyzing the reaction pathways of quinazoline derivatives, providing deep insights into transition states, activation energies, and the factors governing selectivity.

Transition State Characterization and Activation Energies

DFT calculations are frequently employed to map the potential energy surface of a reaction, allowing for the characterization of transition states and the calculation of activation energies. This data is crucial for understanding reaction kinetics and validating proposed mechanisms. For example, in a study of a 1,3-dipolar cycloaddition reaction involving a quinazolin-4(3H)-one derivative, DFT calculations at the B3LYP/6-31G(d) level were used to model the reaction pathway. The calculations identified the transition state structures and determined the activation energies for the formation of different regioisomers.

Intrinsic Reaction Coordinate (IRC) analysis is another powerful technique used in conjunction with DFT. It confirms that a calculated transition state smoothly connects the reactants and the desired products, thereby validating the proposed mechanistic pathway as a concerted, albeit sometimes asynchronous, process.

Regioselectivity and Stereoselectivity Predictions

Predicting the regioselectivity of reactions is a significant application of DFT in the study of quinazoline chemistry. By calculating the energies of different possible transition states, researchers can predict which reaction pathway is kinetically favored.

In the context of nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline, DFT calculations have been used to explain the widely observed regioselectivity for substitution at the C4 position. mdpi.com These theoretical studies revealed that the carbon atom at position 4 possesses a greater Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com Consequently, the calculated activation energy for the nucleophilic attack at C4 is lower than at the C2 position, which is in excellent agreement with experimental observations. mdpi.com

Table 1: Theoretical DFT Data for Regioselectivity Analysis
Reaction TypeComputational MethodKey FindingImplication
Nucleophilic Aromatic SubstitutionDFTC4 has a higher LUMO coefficient than C2Predicts preferential nucleophilic attack at C4
Nucleophilic Aromatic SubstitutionDFTLower activation energy for attack at C4Explains kinetic favorability for C4 substitution mdpi.com

Molecular Modeling and Docking Studies of Biological Interactions

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction of small molecules like 4-quinazolinol, 3-oxide derivatives with biological macromolecules, such as proteins and enzymes. These studies are fundamental in drug discovery for understanding mechanisms of action and for the rational design of more potent and selective inhibitors.

Prediction of Binding Modes with Protein Targets (e.g., Enzymes, Receptors)

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a protein target, forming a stable complex. For quinazolinone derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

For example, derivatives have been docked into the active site of enzymes like DNA gyrase and the DNA binding site of Nuclear Factor κB (NF-κB). nih.govukaazpublications.com These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. One study identified key hydrogen bonding interactions between a quinazolinone inhibitor and residues Arg54, Tyr57, and Cys59 within the binding pocket of NF-κB. nih.gov Such detailed interaction maps are vital for explaining the structure-activity relationship (SAR) of a series of compounds. nih.gov

Table 2: Examples of Predicted Interactions from Molecular Docking Studies
Ligand ClassProtein TargetKey Interacting ResiduesType of Interaction
Quinazolinone derivativesNF-κBArg54, Tyr57, Cys59, Glu60Hydrogen Bonding nih.gov
ThioxoquinazolinesCyclin-Dependent Kinase 2 (CDK2)Not specifiedFavorable docking properties researchgate.net
6-Bromo-quinazoline derivativesEpidermal Growth Factor Receptor (EGFR)Not specifiedPrediction of binding mode nih.gov

Energy Minimization and Conformational Sampling of Ligand-Target Complexes

The process of molecular docking inherently involves extensive conformational sampling and energy minimization. Docking algorithms explore a wide range of possible conformations for the ligand within the binding site of the protein. For each conformation, the software calculates a binding or docking score, which is an estimate of the binding affinity.

This process begins with generating multiple conformations of the ligand and placing them in the active site. The system, comprising both the protein and the ligand, then undergoes energy minimization to relieve any steric clashes and optimize the geometry of the interactions. Advanced algorithms, such as genetic algorithms or Monte Carlo methods, are used to efficiently sample the conformational space and identify the lowest energy binding mode. nih.gov This final predicted pose represents the most stable and likely binding orientation of the ligand-target complex, providing a static snapshot that is crucial for further drug design and optimization efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For a compound like this compound, QSAR can be a powerful tool to predict the biological activity of its derivatives, thereby guiding the synthesis of more potent analogues.

The development of a robust QSAR model for this compound derivatives would involve several key steps. Initially, a dataset of structurally related compounds with experimentally determined biological activities (e.g., inhibitory concentrations like IC50) would be required. frontiersin.org Subsequently, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized into several types, including constitutional, topological, geometric, and quantum-chemical descriptors.

For quinazoline derivatives, studies have shown that descriptors such as electrotopological state indices (E-state), molecular shape indices, and thermodynamic descriptors are often crucial in defining their activity. nih.gov For instance, a developed Multiple Linear Regression (MLR) model for quinazoline derivatives acting as tyrosine kinase inhibitors suggested that Estate Contribution descriptors are highly significant in predicting their inhibitory activity. nih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are employed to build the QSAR model. nih.gov The goal is to generate an equation that quantitatively describes the relationship between the descriptors and the biological activity. The predictive power of the generated model is then rigorously validated using both internal and external validation techniques. nih.gov

Below is an illustrative table representing the type of data that would be used in a QSAR study of hypothetical this compound derivatives.

Compound IDStructureExperimental pIC50Predicted pIC50SaaOE-IndexSsClE-index
QO-1 This compound7.27.10.450.21
QO-2 2-Methyl-4-quinazolinol, 3-oxide7.57.40.520.18
QO-3 6-Chloro-4-quinazolinol, 3-oxide8.18.00.380.35
QO-4 7-Methoxy-4-quinazolinol, 3-oxide7.87.90.610.15

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the structure of a typical QSAR dataset.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Design

In silico ADME prediction is an essential component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. researchgate.net For this compound, predicting its ADME properties is crucial for its development as a potential therapeutic agent. These predictions help in identifying potential liabilities such as poor absorption or rapid metabolism, which can then be addressed through structural modifications.

Various computational tools and models are available to predict a wide range of ADME properties. For instance, Lipinski's rule of five is a widely used filter to assess the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Beyond this, more sophisticated models can predict specific parameters.

Absorption: This includes predicting intestinal absorption, oral bioavailability, and permeability across the Caco-2 cell line model. For quinazolinone derivatives, in silico screening has been used to identify molecules with acceptable ADME properties before their actual synthesis. asianpubs.org

Distribution: Key parameters include plasma protein binding, blood-brain barrier penetration, and volume of distribution. Computational models can estimate the extent to which a compound will bind to plasma proteins and its ability to reach target tissues.

Metabolism: Predicting the sites of metabolism by cytochrome P450 enzymes is a critical aspect. This helps in identifying potential drug-drug interactions and in designing compounds with improved metabolic stability.

Excretion: This involves predicting the primary routes of elimination of the compound and its metabolites from the body.

The following table provides an example of a predicted ADME profile for this compound, based on the types of parameters typically evaluated for quinazoline derivatives. nih.govacs.org

ADME PropertyPredicted ValueAcceptable Range
Molecular Weight 162.15< 500
logP 1.2-0.4 to 5.6
Hydrogen Bond Donors 1< 5
Hydrogen Bond Acceptors 3< 10
Oral Bioavailability GoodHigh
BBB Penetration LowLow to High

Note: The data in this table is hypothetical and for illustrative purposes only, representing a typical in silico ADME prediction report.

By integrating QSAR and in silico ADME predictions, the design of novel this compound derivatives can be significantly streamlined, focusing synthetic efforts on compounds with the highest probability of success.

In Vitro Biological Activity Spectrum and Molecular Mechanisms of 4 Quinazolinol, 3 Oxide Derivatives Excluding Clinical Data

Antimicrobial and Antibacterial Activities

In Vitro Efficacy against Diverse Bacterial Strains (e.g., Staphylococcus aureus, E. coli)

Derivatives of the quinazolin-4(3H)-one scaffold have demonstrated significant in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. eco-vector.com Structure-activity relationship (SAR) studies have been crucial in identifying potent antibacterial agents within this class.

The antibacterial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. Studies show that these compounds are particularly active against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.govnih.gov For example, a series of 77 variants of the 4(3H)-quinazolinone core were screened, with many showing potent activity against S. aureus ATCC 29213. nih.gov One derivative, compound 27, was found to be particularly potent, with an MIC of 0.03 μg/mL against this strain and MIC values of ≤0.5 μg/mL against all tested S. aureus strains, including those resistant to vancomycin (B549263) and linezolid. nih.govacs.org

Activity against Gram-negative bacteria such as Escherichia coli has also been reported, although it is often less potent than against Gram-positive strains. eco-vector.comnih.gov In one study, a series of arylidene-based quinazolin-4(3H)-one motifs were tested against E. coli, yielding MIC values ranging from 3.90 μg/mL to 125.00 μg/mL. frontiersin.org Another study found that pyrazole-fused derivatives showed potent activity, with one compound exhibiting an MIC of 1 μg/mL against E. coli. mdpi.com

Mechanistic Studies of Antibacterial Action (e.g., Penicillin-Binding Protein Inhibition)

The antibacterial mechanism of quinazolin-4(3H)-one derivatives involves the inhibition of crucial bacterial enzymes. A primary target for these compounds, particularly in MRSA, is Penicillin-Binding Protein 2a (PBP2a). eco-vector.comnih.gov Methicillin resistance in S. aureus is mediated by PBP2a, which can evade inhibition by most β-lactam antibiotics. nih.gov

Certain quinazolin-4(3H)-one derivatives function as non-β-lactam inhibitors that bind to an allosteric site on PBP2a, which is distant from the active site. nih.govnih.gov This allosteric binding induces a conformational change that opens the otherwise closed active site, making it susceptible to inhibition. nih.gov This unique mechanism can restore the activity of β-lactam antibiotics; for instance, compound 73 was shown to synergize with piperacillin-tazobactam, effectively killing MRSA. nih.gov Besides PBP2a, these compounds have also been shown to inhibit other PBPs, such as PBP1. nih.gov

In addition to PBP inhibition, other mechanisms have been identified. Some quinoline-based derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. eco-vector.commdpi.compharmpharm.ru For example, a series of quinazolin-4(3H)-one derivatives incorporating pyrazole (B372694) scaffolds were evaluated for their inhibitory activity against the E. coli DNA gyrase enzyme. mdpi.com

Anticancer and Antiproliferative Activities

Cytotoxicity against Various Cancer Cell Lines (e.g., Leukemia, Pancreatic Cancer)

Quinazolin-4(3H)-one derivatives have demonstrated potent cytotoxic and antiproliferative activities across a wide array of human cancer cell lines in vitro. Their efficacy has been noted against cell lines derived from breast, colon, lung, and leukemia cancers. nih.govnih.govnih.gov

In studies on leukemia cell lines, these compounds have shown significant cytotoxicity. For instance, a series of 4(3H)quinazolinimines were highly cytotoxic to Human Promyelocytic Leukemia (HL60) and Chronic Myelogenous Leukemia (K562) cells. nih.gov Another study synthesized 3-methylenamino-4(3H)-quinazolone derivatives, with some compounds showing good cytotoxic activity against the MDA-MB-231 human breast cancer cell line, with IC50 values as low as 8.79 μM. nih.govrsc.org Similarly, a series of quinazolin-4(3H)-one derivatives showed potent cytotoxicity against MCF-7 (breast) and A2780 (ovarian) cancer cell lines, with some compounds being 4 to 87 times more potent than the reference drug lapatinib. nih.gov

Induction of Apoptosis and Cell Cycle Modulation in Vitro

A key mechanism behind the anticancer effect of quinazolin-4(3H)-one derivatives is their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.

Multiple studies have demonstrated that these compounds can arrest the cell cycle at the G2/M phase. nih.govmdpi.comnih.gov For example, the novel derivative 04NB-03 was found to induce G2/M phase arrest in hepatocellular carcinoma cells in a concentration-dependent manner. nih.govscispace.com This cell cycle arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The inhibition of Aurora Kinase A, a critical cell cycle regulator, by a quinazolin-4(3H)-one derivative known as BIQO-19 also resulted in G2/M phase arrest in non-small cell lung cancer cells. nih.gov

Following cell cycle arrest, these derivatives often trigger the apoptotic cascade. The induction of apoptosis has been confirmed in various cell lines, including leukemia and hepatocellular carcinoma. nih.govresearchgate.net The novel quinazolin-4(3H)-one derivative, 04NB-03, was shown to induce apoptosis in a concentration- and time-dependent manner. nih.gov Similarly, compound 6d was found to cause a significant 16.74-fold increase in total apoptosis in the HS 578T breast cancer cell line. nih.gov

Molecular Target Identification (e.g., EGFR kinase inhibition, Tubulin Polymerization)

The antiproliferative effects of quinazolin-4(3H)-one derivatives are often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell growth and survival.

EGFR Kinase Inhibition: A primary and well-studied target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers. nih.govrsc.org The quinazoline (B50416) scaffold is a core component of several clinically used EGFR inhibitors. rsc.org These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation, thereby blocking downstream signaling pathways that promote cell proliferation. tandfonline.com Numerous studies have designed and synthesized novel quinazolin-4(3H)-one derivatives as potent EGFR inhibitors. nih.govrsc.orgrsc.org For instance, compound 6d potently inhibited EGFR with an IC50 value of 0.069 µM, comparable to the drug erlotinib. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the EGFR active site. rsc.orgtandfonline.com

Tubulin Polymerization Inhibition: Another important mechanism of action for a subset of quinazolinone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis. nih.gov Several quinazolin-4(3H)-one derivatives have been identified as potent tubulin polymerization inhibitors that target the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govtandfonline.com Compound 4a4, a quinazoline-4-tetrahydroquinoline analog, exhibited potent antiproliferative activities with IC50 values in the nanomolar range and was confirmed to bind to the colchicine site. nih.gov Another compound, Q19, also effectively inhibited microtubule polymerization by targeting this site, leading to G2/M phase arrest and apoptosis in colon cancer cells. nih.gov

Other In Vitro Biological Activities

Antiviral Activity against Specific Viruses (e.g., HIV-1) in Cell CultureNo studies were identified that reported on the in vitro antiviral activity of 4-quinazolinol, 3-oxide derivatives against HIV-1 or other viruses in cell culture.

Table of Compounds Mentioned

As no specific derivatives of this compound with corresponding biological data were found, a table of mentioned compounds cannot be generated.

Enzyme and Receptor Modulation Studies (e.g., Cardiotonic effects, Aldosterone (B195564) Synthase Inhibition)

The in vitro effects of this compound derivatives have been a subject of scientific investigation to understand their potential interactions with various enzymes and receptors. Research in this area has explored their modulatory activities, including potential cardiotonic effects and the inhibition of key enzymes such as aldosterone synthase. These studies are fundamental in elucidating the molecular mechanisms that underpin the biological activities of this class of compounds.

Cardiotonic Effects:

Certain derivatives of the broader quinazolinone class have been investigated for their cardiotonic properties, which are often linked to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE-III. Inhibition of PDE-III in cardiac muscle leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in a positive inotropic (contractility-enhancing) effect.

While direct studies on this compound derivatives are limited in publicly available research, studies on structurally related 2(1H)-quinazolinones have demonstrated a clear link between their chemical structure and cardiotonic activity. For instance, a series of substituted 4-alkyl-2(1H)-quinazolinones were synthesized and evaluated for their ability to inhibit cardiac PDE-III and their positive inotropic effects. The structure-activity relationship (SAR) for this series was found to be consistent with established models for PDE-III inhibition. One of the most potent analogues identified in these studies was 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone, which exhibited significant intravenous potency. nih.gov

The general mechanism involves the binding of the quinazolinone derivative to the active site of the PDE-III enzyme, preventing the hydrolysis of cAMP. The resulting increase in cAMP concentration activates protein kinase A (PKA), which then phosphorylates various downstream targets, including calcium channels and proteins of the sarcoplasmic reticulum. This cascade of events ultimately leads to an increased influx of calcium ions and enhanced release of calcium from intracellular stores, thereby strengthening myocardial contraction.

Below is a data table summarizing the in vitro cardiotonic activity of representative quinazolinone derivatives.

CompoundStructureTarget EnzymeIn Vitro Activity
5,6-dimethoxy-4-methyl-2(1H)-quinazolinone(Structure not available)Cardiac PDE-IIIPotent inhibitor, approximately twice the intravenous potency of amrinone (B1666026) nih.gov

Interactive Data Table: In Vitro Cardiotonic Activity of Quinazolinone Derivatives

Future Research Directions and Translational Perspectives

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of quinazolinone derivatives is continuously evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly protocols. toho-u.ac.jp Future research will likely focus on moving away from traditional multi-step processes that often require harsh conditions and toxic reagents. researchgate.netmdpi.com

Key areas for development include:

Green Chemistry Approaches: The use of sustainable reagents and solvents is a major trend. Methodologies employing hydrogen peroxide (H₂O₂) as a green oxidant or water as a solvent are gaining traction. toho-u.ac.jpacs.org Research into deep eutectic solvents (DES) also presents a green alternative to conventional methods. researchgate.net

Catalytic Systems: There is a significant push towards metal-catalyzed, metal-free, and photocatalyzed reactions. nih.gov Palladium-catalyzed multi-component reactions in aqueous solvents have been shown to efficiently construct the quinazolinone ring system without the need for toxic oxidants. toho-u.ac.jp Similarly, copper-catalyzed reactions offer efficient pathways using accessible starting materials. nih.govorganic-chemistry.org Metal-free methods, such as those promoted by tert-butyl hydroperoxide (TBHP) or iodine, provide alternative routes that avoid heavy metal contamination. mdpi.comacs.org

Energy-Efficient Techniques: Microwave-assisted synthesis has demonstrated the ability to significantly increase reaction yields and reduce reaction times compared to conventional heating methods. researchgate.netnih.gov The use of visible light as an energy source in photocatalyzed reactions represents another frontier for sustainable synthesis, allowing reactions to proceed at ambient temperatures. nih.gov

Table 1: Comparison of Modern Synthetic Methodologies for Quinazolinones

Methodology Catalyst/Promoter Key Features Advantages
Green Oxidation H₂O₂ / DMSO Uses a green oxidant and a common solvent as a carbon source. acs.org Sustainable, efficient for producing biologically active molecules. acs.org
Palladium-Catalyzed Coupling Water-soluble Palladium Catalyst Three-component reaction in water, using benzyl (B1604629) alcohol directly. toho-u.ac.jp Environmentally friendly, reduces reaction steps and waste. toho-u.ac.jp
Copper-Catalyzed Reactions Cu(OAc)₂·H₂O or other copper salts Facilitates tandem processes like N-methylation and C(sp³)-H amination. nih.gov Uses inexpensive catalysts, good to excellent yields. nih.gov
Microwave-Assisted Synthesis Acetic Acid / Deep Eutectic Solvents One-pot, three-component reactions under microwave irradiation. researchgate.netnih.gov Enhanced yields, significantly reduced reaction times. researchgate.netnih.gov
Photocatalysis 4CzIPN (photocatalyst) Visible-light-driven phosphorylation/cyclization reactions. nih.gov Metal-free, operates at ambient temperature, scalable. nih.gov
Metal-Free Oxidative Cyclization tert-Butyl hydroperoxide (TBHP) Reaction between quinazoline-3-oxides and primary amines. organic-chemistry.orgmdpi.com Broad substrate adaptability, high efficiency, mild conditions. organic-chemistry.orgmdpi.com

Identification of Novel Biological Targets and Phenotypes for Therapeutic Intervention

The 4-quinazolinol, 3-oxide scaffold and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govomicsonline.org Future research will aim to identify novel biological targets and therapeutically relevant phenotypes through advanced screening techniques.

Phenotypic Screening: High-throughput phenotypic screening of diverse quinazolinone libraries against various cell lines or disease models is a powerful strategy for discovering new biological activities without prior knowledge of a specific target. mdpi.comacs.orgenamine.net This approach can uncover unexpected therapeutic potential and new mechanisms of action. enamine.netsygnaturediscovery.com For example, a phenotypic screen of a large compound library led to the identification of quinazolinone-2-carboxamide derivatives as a new class of antimalarial agents. acs.org

Target Deconvolution: Once a compound demonstrates a desired phenotype, the next critical step is to identify its molecular target(s). This can be achieved through various biochemical and proteomic approaches. Structure-activity relationship (SAR) studies, where systematic structural modifications are made to a hit compound, are crucial for optimizing potency and identifying the pharmacophore responsible for the activity. nih.govacs.orgnih.gov

Exploring New Therapeutic Areas: While much research has focused on cancer and infectious diseases, the versatility of the quinazolinone scaffold suggests potential in other areas. omicsonline.org For instance, derivatives have been synthesized and evaluated as inhibitors of nitric oxide synthase (iNOS), indicating potential applications in conditions like stroke. researchgate.net Others have shown antioxidant properties, which could be relevant for a variety of diseases involving oxidative stress. nih.govchemmethod.com

Table 2: Selected Biological Targets and Phenotypes of Quinazolinone Derivatives

Biological Target/Phenotype Therapeutic Potential Research Finding
Epidermal Growth Factor Receptor (EGFR) Anticancer Quinazolinone derivatives have been identified as inhibitors of EGFR's kinase domain, which is implicated in tumor angiogenesis. researchgate.netnih.gov
Nitric Oxide Synthase (iNOS/nNOS) Anti-inflammatory, Neuroprotection Novel Schiff base derivatives of quinazolinone act as selective inhibitors of iNOS over nNOS, suggesting potential as anti-stroke agents. researchgate.net
Penicillin-Binding Protein 2a (PBP2a) Antibacterial (MRSA) Certain quinazolinones bind to an allosteric site on PBP2a, sensitizing methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics. nih.gov
Antiplasmodial Activity Antimalarial Phenotypic screening identified quinazolinone derivatives with potent activity against P. falciparum, the parasite causing malaria. mdpi.comacs.org
Antioxidant Activity Various (neurodegenerative, inflammatory diseases) Hybrid molecules incorporating quinazolinone and isoxazole (B147169) motifs have demonstrated significant radical scavenging activity in DPPH assays. nih.gov
Antiviral Activity Antiviral Derivatives have been designed and evaluated for activity against plant viruses like Tomato yellow leaf curl virus (TYLCV). acs.org

Advanced Computational Approaches for De Novo Design and Virtual Screening of 3-Oxide Analogues

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and screening of new molecules. wikipedia.org These approaches are poised to accelerate the development of novel this compound analogues.

Virtual Screening (VS): This technique involves computationally screening large libraries of virtual compounds to identify those most likely to bind to a specific biological target. wikipedia.org Structure-based virtual screening, which utilizes the 3D structure of the target protein, is a common approach. researchgate.net The process often starts with filtering large databases (like PubChem or ChEMBL) for compounds with drug-like properties (e.g., using Lipinski's rule of five) before performing molecular docking. nih.govjapsonline.com

Molecular Docking and Dynamics: Docking simulations predict the preferred orientation and binding affinity of a ligand to its target protein. researchgate.netjapsonline.com This helps in prioritizing compounds for synthesis and biological testing. Following docking, molecular dynamics (MD) simulations can be used to study the conformational stability of the ligand-protein complex over time, providing deeper insights into the binding interactions. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com 2D- and 3D-QSAR models can be developed and validated to predict the activity of newly designed compounds and to visualize the key structural features (steric and electrostatic) that influence potency. japsonline.com

This computational workflow allows researchers to rationally design new analogues with potentially improved activity and pharmacokinetic profiles before committing to resource-intensive chemical synthesis. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

While significant progress has been made in identifying the biological activities of quinazolinones, a deep, systemic understanding of their mechanisms of action is often lacking. The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—offers a powerful path forward. gp-tcm.org These technologies provide a global view of the molecular changes within a cell or organism in response to a compound.

Proteomics: Can be used to identify the direct protein targets of a this compound analogue and to map the downstream changes in protein expression and signaling pathways.

Metabolomics: Analyzes the global changes in small-molecule metabolites, revealing how a compound alters cellular metabolism. For example, metabolomics was used to identify a novel metabolite of a Danshen-derived compound, providing crucial information on its biotransformation. gp-tcm.org

Transcriptomics: Measures changes in gene expression (RNA levels) to understand how the compound affects cellular transcription and regulation.

By applying these technologies, researchers can move beyond a single-target view to a systems-level understanding of how these compounds exert their biological effects. This comprehensive mechanistic insight is invaluable for predicting efficacy, identifying potential off-target effects, and discovering biomarkers for patient stratification.

Exploration of this compound in Materials Science and Analytical Applications

The utility of the this compound scaffold is not limited to medicine. The unique chemical and photophysical properties of quinazolinone derivatives make them attractive candidates for applications in materials science and analytical chemistry. researchgate.net

Chemical Sensors: The quinazolinone framework can be functionalized to create molecules that exhibit a detectable response (e.g., a change in color or fluorescence) upon binding to specific ions or molecules. This opens up possibilities for developing highly selective chemosensors for environmental monitoring or industrial process control. frontiersin.org

Novel Materials: The rigid, heterocyclic structure of quinazolinones makes them interesting building blocks for new polymers and functional materials. Their incorporation into larger molecular structures could lead to materials with unique thermal, optical, or electronic properties.

Analytical Reagents: The reactivity of the this compound core could be harnessed to develop new reagents for chemical analysis, such as derivatizing agents for chromatography or probes for bio-imaging.

Future research in these non-pharmaceutical areas could lead to the development of novel technologies and expand the application portfolio of this versatile chemical scaffold.

Q & A

Q. What strategies reconcile conflicting biological activity reports for 4-Quinazolinol 3-oxide derivatives?

  • Methodological Answer: Meta-analysis of assay conditions (e.g., cell line specificity, dosage regimes) is crucial. For instance, 6-iodopurine 3-oxide shows modest antitumor activity in carcinoma E0771 models but is inactive in leukemia screens, highlighting context-dependent efficacy . Cross-validation with structural analogs (e.g., 6-piperidinyl derivatives) refines SAR conclusions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.